

Application Note: Quantification of Abrocitinib in Human Plasma using LC-MS/MS

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Compound of Interest

Compound Name: Abrocitinib (Standard)

Cat. No.: B560407

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Abstract

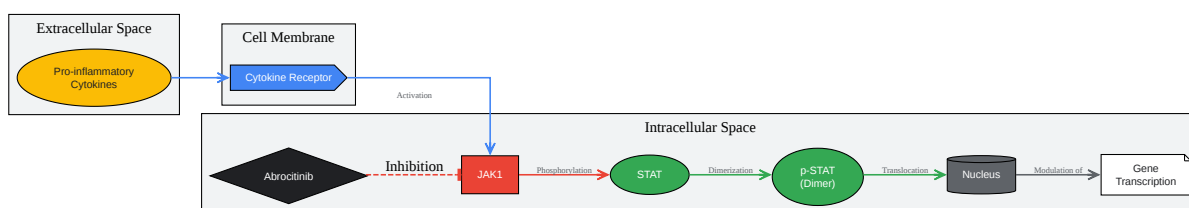
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Abrocitinib in human plasma. Abrocitinib, a Janus kinase 1 (JAK1) selective inhibitor, is an oral medication for the treatment of moderate-to-severe atopic dermatitis.[1][2] The presented protocol is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials involving Abrocitinib. The method utilizes protein precipitation for sample preparation, followed by chromatographic separation and detection using tandem mass spectrometry. This detailed protocol provides researchers, scientists, and drug development professionals with the necessary information to implement this analytical method in their laboratories.

Introduction

Abrocitinib is a Janus kinase 1 (JAK1) selective inhibitor that has demonstrated efficacy in the treatment of moderate-to-severe atopic dermatitis.[1][2] To support clinical development and ensure patient safety and efficacy, a reliable method for quantifying Abrocitinib in biological matrices is essential. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical quantification. This application note details a validated LC-MS/MS method for the determination of Abrocitinib in human plasma.

Signaling Pathway of Abrocitinib

Abrocitinib functions by inhibiting Janus kinase 1 (JAK1), a key enzyme in the signaling pathway of several cytokines implicated in the pathophysiology of atopic dermatitis. By blocking JAK1, Abrocitinib modulates the signaling of pro-inflammatory cytokines, thereby reducing the inflammatory response and alleviating the symptoms of the disease.



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Caption: Signaling pathway of Abrocitinib.

Experimental Protocol

This protocol is based on a validated method for the quantification of Abrocitinib and its metabolites in human plasma.^{[1][3]}

Materials and Reagents

- Abrocitinib reference standard
- Stable isotope-labeled internal standard (SIL-IS) for Abrocitinib
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid, LC-MS grade

- Water, ultrapure
- Human plasma (K2EDTA)

Equipment

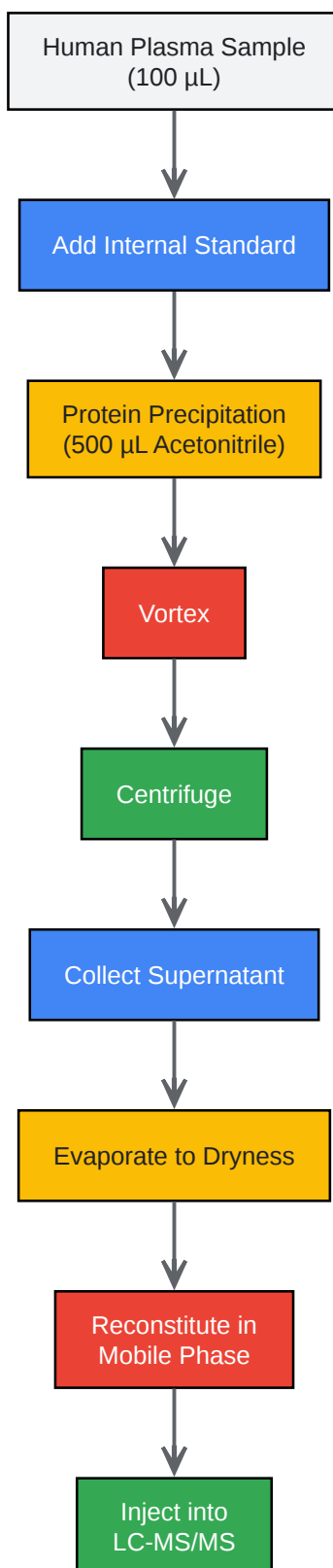
- High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1100 series or equivalent)[1]
- Tandem mass spectrometer (e.g., Sciex API 5000 or equivalent)[1]
- Analytical column: C18 column (e.g., Xselect HSS T3, 2.5 μ m, 2.1x150 mm)[4]
- Microcentrifuge
- Pipettes and general laboratory glassware

Sample Preparation

A protein precipitation method is employed for sample extraction.[1][4]

- Allow plasma samples to thaw at room temperature.
- To 100 μ L of plasma, add the internal standard solution.
- Add 500 μ L of acetonitrile to precipitate proteins.[1]
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the mobile phase.

Experimental Workflow



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Caption: Experimental workflow for Abrocitinib quantification.

LC-MS/MS Method Parameters

The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of Abrocitinib.

Table 1: Chromatographic Conditions

Parameter	Value
HPLC System	Agilent 1100 series or equivalent[1]
Column	Xselect HSS T3 C18, 2.5 µm, 2.1x150 mm[4]
Mobile Phase A	0.2% Formic acid in Water[4]
Mobile Phase B	Acetonitrile with 0.1% Formic acid[4]
Flow Rate	0.4 mL/min
Gradient	Optimized for separation
Injection Volume	10-15 µL[1]
Column Temp.	40 °C
Run Time	7 minutes[4]

Table 2: Mass Spectrometric Conditions

Parameter	Value
Mass Spectrometer	Sciex API 5000 or equivalent[1]
Ionization Mode	Electrospray Ionization (ESI), Positive[4]
MRM Transitions	Specific to Abrocitinib and IS
Ion Source Temp.	500 °C
Collision Gas	Nitrogen

Method Validation Summary

The method was validated according to regulatory guidelines.[4][5]

Table 3: Method Validation Parameters

Parameter	Result
Linearity Range	0.5 - 200 ng/mL[4]
Correlation Coefficient (r^2)	> 0.99
Accuracy	91.1 - 113.5%[4]
Precision (CV%)	3.0 - 9.9% (repeatability), 4.5 - 11.3% (intermediate precision)[4]
Lower Limit of Quantification (LLOQ)	0.5 ng/mL[4]

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and robust approach for the quantification of Abrocitinib in human plasma. This method is suitable for use in pharmacokinetic and clinical studies. The detailed protocol and workflow diagrams provided in this application note should facilitate the successful implementation of this method in a bioanalytical laboratory.

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